molecular formula C21H23ClN4O4S3 B2683790 (1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1101187-33-0

(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2683790
CAS No.: 1101187-33-0
M. Wt: 527.07
InChI Key: XORPNJRJMHOUCN-UHFFFAOYSA-N
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Description

Synergistic Pharmacophore Integration

The benzothiazole-piperazine moiety is a well-established scaffold in anticancer and neuropharmacological research. Benzothiazoles, such as the 6-methoxy derivative in this compound, exhibit pronounced antiproliferative activity by intercalating DNA or inhibiting tyrosine kinases. Piperazine, a flexible heterocyclic linker, enhances solubility and bioavailability while enabling conformational adaptability for target binding. In the context of hybrid design, this moiety is often paired with sulfonamide groups to exploit their enzyme-inhibitory properties. For instance, sulfonamides are known to block carbonic anhydrase, cyclooxygenase-2 (COX-2), and cysteine proteases, making them versatile tools for modulating pathological pathways.

The pyrrolidine sulfonamide segment in this compound introduces a sterically constrained sulfonyl group, which optimizes interactions with hydrophobic pockets in target proteins. The 5-chlorothiophene substituent further augments lipophilicity and electron-withdrawing effects, potentially enhancing binding affinity. This combination aligns with scaffold-hopping strategies, where structural modifications retain critical pharmacophoric features while improving physicochemical properties.

Structural-Activity Relationship (SAR) Considerations

Key SAR insights from analogous compounds inform this molecule’s design:

  • Benzothiazole substitutions : Methoxy groups at the 6-position (as in this compound) enhance metabolic stability and DNA-binding affinity compared to unsubstituted benzothiazoles.
  • Piperazine linkers : N-alkylation of piperazine, as seen here with the methanone bridge, reduces off-target interactions while maintaining rotational freedom for optimal target engagement.
  • Sulfonamide variations : Chlorothiophene sulfonamides exhibit superior enzyme inhibition compared to simpler aryl sulfonamides, likely due to increased electron deficiency and hydrophobic surface area.

Comparative studies of hybrid molecules demonstrate that integrating benzothiazole-piperazine and sulfonamide scaffolds amplifies multitarget effects. For example, benzothiazole-sulfonamide hybrids have shown dual activity as carbonic anhydrase inhibitors and anticancer agents, while piperazine-linked sulfonamides enhance blood-brain barrier penetration in neurotherapeutic candidates.

Properties

IUPAC Name

[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O4S3/c1-30-14-4-5-15-17(13-14)31-21(23-15)25-11-9-24(10-12-25)20(27)16-3-2-8-26(16)33(28,29)19-7-6-18(22)32-19/h4-7,13,16H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORPNJRJMHOUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, with CAS number 1101187-33-0, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C21H23ClN4O4S3C_{21}H_{23}ClN_{4}O_{4}S_{3} with a molecular weight of 527.1 g/mol. The structure includes a pyrrolidine ring, a piperazine moiety, and a sulfonyl group attached to a chlorothiophene, which may contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazolidinones and pyrazolines have shown promising results against various cancer cell lines, including leukemia . Although specific data on the anticancer efficacy of the target compound is limited, its structural analogs suggest potential activity.

Antimicrobial Properties

Research into compounds containing sulfonyl and thiophene groups has demonstrated varying degrees of antimicrobial activity. For example, compounds synthesized with similar backbones showed moderate to strong antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis . The presence of the chlorothiophene moiety may enhance these effects through interactions with bacterial cell membranes.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable. Studies on related sulfonamide derivatives have shown strong inhibitory activity against urease and acetylcholinesterase enzymes, with IC50 values indicating effective inhibition . This suggests that the compound could be explored for therapeutic applications in conditions like Alzheimer's disease or infections requiring urease inhibition.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : Similar compounds have been shown to interact with various receptors, potentially modulating signaling pathways involved in cancer progression and microbial resistance.
  • Enzyme Interaction : The sulfonamide group is known for its ability to inhibit enzyme activity by mimicking substrate structures, leading to disrupted metabolic processes in pathogens or cancer cells.
  • Cell Membrane Disruption : The thiophene ring may facilitate interactions with lipid membranes, enhancing permeability and leading to cellular uptake of the drug.

Case Studies

While direct case studies on this specific compound are scarce, related research provides insights:

  • Anticancer Screening : A study evaluating thiazolidinone derivatives found that certain compounds exhibited GI50 values as low as 2.12 μM against leukemia cell lines . This highlights the potential for similar compounds to exhibit significant anticancer properties.
  • Antimicrobial Testing : Compounds with thiophene and sulfonamide groups were tested against multiple bacterial strains, showing strong activity against E. coli and S. aureus, suggesting that modifications in structure can lead to enhanced antimicrobial efficacy .

Comparison with Similar Compounds

Electronic and Solubility Properties

  • Compound 21 () : The trifluoromethyl group increases lipophilicity, favoring blood-brain barrier penetration, which is common in CNS-targeting agents .
  • Compound 11a-j () : The trifluoromethyl and chloro substituents on the phenyl ring contribute to strong electron-withdrawing effects, possibly enhancing antimicrobial activity .

Hypothesized Bioactivity

  • Compound 21 () : Piperazine-trifluoromethylphenyl derivatives are often explored for serotonin or dopamine receptor modulation .
  • Compound w3 (): A triazole-pyrimidine-piperazine methanone derivative, which may exhibit kinase or protease inhibition due to its heterocyclic core .

Table 2: Bioactivity Comparison

Compound Name Key Functional Groups Hypothesized Bioactivity
Target Compound Benzothiazole, sulfonylpyrrolidine Kinase inhibition, antimicrobial
Compound 21 () Trifluoromethylphenyl, thiophene CNS receptor modulation
Compound w3 () Triazole, pyrimidine Kinase/protease inhibition

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